molecular formula C18H19N5O4 B163337 (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate CAS No. 131402-47-6

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate

Katalognummer B163337
CAS-Nummer: 131402-47-6
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: IFPFFRWARBDVJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate involves the inhibition of several kinases. CDKs are involved in the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. GSK-3 is involved in the regulation of glycogen synthesis and cell survival, and its inhibition can lead to decreased cell proliferation. Aurora kinases are involved in the regulation of mitosis, and their inhibition can lead to mitotic arrest and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate have been extensively studied. It has been found to exhibit potent anticancer activity in vitro and in vivo. It has also been found to exhibit anti-inflammatory and neuroprotective effects. However, further studies are required to fully understand its biochemical and physiological effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate for lab experiments include its potency, selectivity, and ease of synthesis. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity.

Zukünftige Richtungen

There are several future directions for the study of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate. These include:
1. Further optimization of the synthesis method to improve yields and purity of the compound.
2. Investigation of its potential applications in other fields of scientific research, such as neurodegenerative diseases and autoimmune disorders.
3. Development of novel drug delivery systems to improve its solubility and bioavailability.
4. Investigation of its potential synergistic effects with other anticancer drugs.
5. Investigation of its potential toxicity and safety profile in vivo.
Conclusion:
In conclusion, (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate is a promising compound with potential applications in various fields of scientific research. Its potent inhibitory activity against several kinases makes it a promising candidate for the development of anticancer drugs. However, further studies are required to fully understand its biochemical and physiological effects and to optimize its potential applications.

Synthesemethoden

The synthesis of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate involves the reaction of 4-(morpholin-4-ylmethyl)benzoic acid with 4,6-dichloro-5-nitropyrimidine in the presence of a base. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. This method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Aurora kinases. This makes it a promising candidate for the development of anticancer drugs.

Eigenschaften

CAS-Nummer

131402-47-6

Produktname

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate

Molekularformel

C18H19N5O4

Molekulargewicht

369.4 g/mol

IUPAC-Name

(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate

InChI

InChI=1S/C18H19N5O4/c24-17-15-9-21-23(16(15)19-11-20-17)12-27-18(25)14-3-1-13(2-4-14)10-22-5-7-26-8-6-22/h1-4,9,11H,5-8,10,12H2,(H,19,20,24)

InChI-Schlüssel

IFPFFRWARBDVJY-UHFFFAOYSA-N

Isomerische SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3

SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)OCN3C4=C(C=N3)C(=O)NC=N4

Kanonische SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.